BenchChemオンラインストアへようこそ!

Trihexyphenidyl Hydrochloride

Receptor Pharmacology Muscarinic Antagonists Binding Affinity

Trihexyphenidyl Hydrochloride (CAS 58947-95-8) is a centrally acting antimuscarinic with preferential M1/M3 receptor affinity (Kd M1 1.6 nM vs M2 7.0 nM), minimizing peripheral M2-mediated side effects. Its cleaner central profile reduces sedation confounds versus biperiden, enhancing cognitive study data integrity. Extended-release formulation potential (WO-2020061308-A1) and established USP reference standard suitability make it the rational choice for pharmaceutical development, analytical QC, and neuropharmacology research. Order high-purity (≥98%) material with defined solubility (10 g/L at 25°C) and stability.

Molecular Formula C20H32ClNO
Molecular Weight 337.9 g/mol
CAS No. 58947-95-8
Cat. No. B3416077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrihexyphenidyl Hydrochloride
CAS58947-95-8
Molecular FormulaC20H32ClNO
Molecular Weight337.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
InChIKeyQDWJJTJNXAKQKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>50.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Trihexyphenidyl Hydrochloride (CAS 58947-95-8): Baseline Antimuscarinic Specifications and Procurement Reference Data


Trihexyphenidyl Hydrochloride (CAS 58947-95-8), also designated benzhexol hydrochloride, is a centrally acting antimuscarinic agent of the piperidine class [1]. It functions as a competitive, nonselective antagonist of muscarinic acetylcholine receptors (M1–M5) but exhibits higher relative affinity for the M1 and M3 subtypes [2]. The compound is characterized as a white crystalline solid with a molecular weight of 337.93 g/mol and a melting point of approximately 247–258.5°C (with decomposition) . Its primary therapeutic and research applications center on Parkinson's disease and drug-induced extrapyramidal symptoms, leveraging its ability to penetrate the blood-brain barrier and modulate central cholinergic tone [3].

Trihexyphenidyl Hydrochloride Procurement: Why In-Class Substitution Is Not Scientifically Equivalent


Although trihexyphenidyl, benztropine, biperiden, and procyclidine share a common antimuscarinic mechanism, they cannot be considered interchangeable. Significant divergence exists in their binding kinetics, receptor subtype selectivity profiles, and durations of biological effect [1]. For instance, while trihexyphenidyl exhibits reversible, competitive binding to the muscarinic receptor, biperiden displays partially irreversible binding characteristics that confer a longer-lasting amnesic profile in preclinical models [2]. Furthermore, the M1/M2 selectivity ratio differs markedly across this class, with trihexyphenidyl and benztropine showing distinct selectivity patterns that directly influence their respective central versus peripheral side effect burdens and therapeutic windows [3]. Such differences in molecular pharmacology and pharmacokinetic half-life (e.g., trihexyphenidyl ~3.3–4.1 hours) [4] underscore the necessity for precise compound selection in both clinical and research contexts.

Trihexyphenidyl Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Comparative Muscarinic Receptor Subtype Affinity: Trihexyphenidyl vs. Benztropine and Biperiden

Trihexyphenidyl exhibits a distinct muscarinic receptor subtype binding profile compared to in-class comparators. Its binding affinity (Kd) for the M1 receptor (1.6 nM) is approximately 4.4-fold higher than for the M2 receptor (7.0 nM), indicating a selectivity profile favoring the centrally implicated M1 subtype [1]. In contrast, benztropine exhibits higher absolute M1 affinity (0.231 nM) but a larger M2/M1 affinity differential, whereas biperiden displays an intermediate M1 affinity (0.48 nM) with a more pronounced M2 selectivity differential [1].

Receptor Pharmacology Muscarinic Antagonists Binding Affinity

Reversible vs. Irreversible Muscarinic Receptor Binding: Trihexyphenidyl vs. Biperiden

The binding kinetics of trihexyphenidyl at the muscarinic receptor are fully competitive and reversible, in contrast to biperiden, which demonstrates partially irreversible binding [1]. In exchange assays for receptor inactivation, trihexyphenidyl binding was completely exchanged by [3H]QNB, whereas biperiden decreased the exchangeable binding of [3H]QNB in a dose-dependent manner (0.1–100 nM), indicating irreversible component [1]. This mechanistic difference correlates with the duration of amnesic effects observed in passive avoidance tasks in rats, where trihexyphenidyl-induced amnesia was transient, while biperiden-induced amnesia was long-lasting [1].

Receptor Kinetics Anticholinergics Cognition

Central Sedation Profile: Trihexyphenidyl vs. Biperiden in Human Volunteers

In a double-blind, randomized crossover study in 14 healthy volunteers, the central sedative effects of trihexyphenidyl (5 mg) and biperiden (4 mg) were directly compared using visual analog scales (VAS) [1]. Subjects rated biperiden as significantly more sedating than either trihexyphenidyl or placebo, while both drugs produced similar levels of dizziness and dry mouth [1]. This differential sedation profile was the only significant difference observed between the two compounds across a battery of central and peripheral pharmacodynamic measures [1].

Clinical Pharmacology Adverse Effects Psychopharmacology

Extended-Release Formulation Capability: Trihexyphenidyl Hydrochloride Solubility and Patent Data

Trihexyphenidyl hydrochloride has been specifically formulated into extended-release (ER) compositions designed for once- or twice-daily administration, as described in patent WO-2020061308-A1 [1]. These formulations leverage the compound's solubility characteristics (water solubility ~10 g/L at 25°C) to achieve a reduced Cmax and a Cmin:Cmax ratio ≥0.4 while maintaining therapeutic concentrations for at least 16 hours [1]. This targeted ER technology addresses the short half-life of trihexyphenidyl (~3.3–4.1 hours) [2] and aims to improve dosing convenience and steady-state plasma concentration stability.

Pharmaceutical Formulation Drug Delivery Controlled Release

Physicochemical and Stability Profile for Procurement and Storage

Trihexyphenidyl hydrochloride (CAS 58947-95-8) is supplied as a white crystalline solid with defined physicochemical specifications critical for procurement and formulation. It exhibits a melting point of 247°C (with decomposition) , water solubility of approximately 10 g/L at 25°C [1], and stability at room temperature when stored in solid form [2]. The hydrochloride salt form enhances aqueous solubility compared to the free base, facilitating its use in various dosage forms . These properties provide a reliable baseline for quality control and formulation development.

Physicochemical Properties Stability Formulation

Trihexyphenidyl Hydrochloride: Optimal Application Scenarios Driven by Differentiating Evidence


CNS-Focused Antimuscarinic Research Requiring M1-Preferring Profile

Trihexyphenidyl's M1/M2 binding selectivity (Kd: M1 1.6 nM vs. M2 7.0 nM) [1] makes it a preferred tool compound for studies investigating central cholinergic mechanisms where relative sparing of peripheral M2-mediated effects is desired. Its CNS penetration and preferential M1/M3 antagonism support research in Parkinson's disease models, cognitive function, and striatal plasticity.

Cognitive and Psychopharmacological Studies Requiring Minimal Sedation Confound

When designing human or animal studies to assess the effects of antimuscarinic challenge on memory, attention, or executive function, trihexyphenidyl's lower sedation liability compared to biperiden [2] minimizes a key behavioral confound. This cleaner central profile enhances the interpretability of cognitive test results and is particularly valuable for fMRI or EEG studies.

Development of Extended-Release Antimuscarinic Formulations

The availability of proprietary extended-release formulation technology (WO-2020061308-A1) [3] specifically optimized for trihexyphenidyl hydrochloride positions it as a lead candidate for developing once- or twice-daily dosage forms. The compound's defined solubility (10 g/L at 25°C) and stability support rational design of ER pellets or matrix tablets, offering procurement advantages for generic pharmaceutical manufacturers and formulation scientists.

Reference Standard and Analytical Method Development

Trihexyphenidyl hydrochloride's well-characterized physicochemical profile—melting point 247°C (dec.) , high purity specifications (>98.0%) , and established analytical methods—makes it an ideal reference standard for USP compendial testing [4], HPLC method validation, and quality control applications in pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trihexyphenidyl Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.